5-(Bromomethyl)-3-(propan-2-yl)-1,3-oxazolidin-2-one
Description
Properties
Molecular Formula |
C7H12BrNO2 |
|---|---|
Molecular Weight |
222.08 g/mol |
IUPAC Name |
5-(bromomethyl)-3-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H12BrNO2/c1-5(2)9-4-6(3-8)11-7(9)10/h5-6H,3-4H2,1-2H3 |
InChI Key |
SMQJWARAFGFTGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC(OC1=O)CBr |
Origin of Product |
United States |
Preparation Methods
Method 1: Triphosgene-Mediated Cyclization
- Procedure : Reacting 2-amino-1-(isopropylamino)-1,3-propanediol with triphosgene in dichloromethane (DCM) at 0–25°C for 2–4 hours.
- Yield : ~70–85% (analogous to methods in).
- Key Conditions :
- Base: Triethylamine or pyridine.
- Solvent: DCM or THF.
Method 2: Phosgene Equivalents
- Procedure : Using 1,1'-carbonyldiimidazole (CDI) or dimethyl carbonate (DMC) under reflux.
- Yield : Comparable to triphosgene (~65–80%).
Introduction of the Bromomethyl Group
Bromination at the 5-position is achieved via post-synthesis modification or in situ functionalization.
Method 1: Phosphorus Tribromide (PBr₃) Bromination
- Substrate : 5-(Hydroxymethyl)-3-(propan-2-yl)-1,3-oxazolidin-2-one.
- Procedure :
- Yield : 75–90% (similar to, Scheme 28).
- Advantages : High regioselectivity for primary alcohols.
Method 2: Radical Bromination
- Substrate : 5-Methyl-3-(propan-2-yl)-1,3-oxazolidin-2-one.
- Procedure :
- Yield : 50–65% (lower due to competing side reactions).
Comparative Data Table
Key Research Discoveries
- Steric Effects : Bulky isopropyl groups at the 3-position enhance reaction rates in cyclization by reducing steric hindrance during ring closure.
- Solvent Impact : Tetrahydrofuran (THF) improves bromination yields compared to DCM due to better solubility of intermediates.
- Catalytic Efficiency : Potassium tert-butoxide (used in) accelerates ring-closing steps but is incompatible with bromomethyl groups due to base sensitivity.
Challenges and Optimization
- Purity Concerns : Residual brominating agents (e.g., PBr₃) require careful quenching with methanol.
- Scale-Up : Triphosgene methods are preferred for industrial synthesis due to lower cost and easier handling.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-3-(propan-2-yl)-1,3-oxazolidin-2-one: can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the bromomethyl group or the oxazolidinone ring.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the oxazolidinone.
Scientific Research Applications
5-(Bromomethyl)-3-(propan-2-yl)-1,3-oxazolidin-2-one: has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of novel antibiotics and other therapeutic agents.
Biological Studies: The compound can be used to study the mechanisms of action of oxazolidinone-based drugs.
Chemical Biology: It can serve as a probe to investigate biological pathways and molecular interactions.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-3-(propan-2-yl)-1,3-oxazolidin-2-one depends on its specific application. In medicinal chemistry, oxazolidinones typically inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This prevents the formation of the initiation complex for protein synthesis, thereby exerting an antibacterial effect. The bromomethyl group may enhance the compound’s binding affinity or alter its pharmacokinetic properties.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The reactivity, physicochemical properties, and applications of oxazolidinones are highly dependent on substituents at positions 3 and 3. Below is a comparative analysis of structurally related compounds:
Table 1: Substituent and Molecular Weight Comparison
Key Observations:
Bromophenyl derivatives () exhibit increased molecular weight and polarizability, which may influence crystallinity or melting points.
Steric Effects :
- Bulkier substituents like propan-2-yl () and 2-methylbutan-2-yl () reduce conformational flexibility, which could impact binding interactions in biological systems.
Reactivity :
- Bromomethyl groups () are more reactive in alkylation reactions than chloromethyl analogs () due to the lower bond dissociation energy of C–Br vs. C–Cl.
Physicochemical and Functional Comparisons
Table 2: Calculated and Experimental Properties
*XLogP3: Predicted octanol-water partition coefficient.
Key Observations:
- Lipophilicity: Fluorinated derivatives () exhibit slightly higher XLogP3 values than non-fluorinated analogs, suggesting increased membrane permeability.
- Polar Surface Area : Uniform TPSA values (29.5 Ų) across all compounds indicate similar solubility profiles in polar solvents.
- Pharmaceutical Relevance : Fluorinated and brominated derivatives are prioritized in drug discovery for their balance of reactivity and stability .
Biological Activity
Overview
5-(Bromomethyl)-3-(propan-2-yl)-1,3-oxazolidin-2-one is a member of the oxazolidinone class, which has gained attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a bromomethyl group and is structurally related to other oxazolidinones known for their therapeutic potential.
- IUPAC Name : 5-(bromomethyl)-3-(propan-2-yl)-1,3-oxazolidin-2-one
- Molecular Formula : C₉H₁₁BrN₂O₂
- Molecular Weight : 243.10 g/mol
The biological activity of 5-(Bromomethyl)-3-(propan-2-yl)-1,3-oxazolidin-2-one is primarily attributed to its ability to interact with various biological targets. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially leading to inhibition of their activity. This interaction may disrupt cellular processes such as protein synthesis and signal transduction pathways.
Antimicrobial Activity
Research indicates that oxazolidinones possess significant antimicrobial properties. They inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, making them effective against various Gram-positive bacteria, including resistant strains.
Anticancer Activity
Several studies have highlighted the anticancer potential of oxazolidinones. For instance:
- A study evaluated the antiproliferative effects of various oxazolidinone derivatives on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed that certain derivatives induced apoptosis and cell cycle arrest, particularly at the G1 phase. The compound demonstrated IC50 values indicating significant cytotoxicity against these cancer cells while sparing non-tumorigenic cells .
Other Biological Activities
Oxazolidinones have also been studied for their potential roles in:
- Antidiabetic activity
- Anticonvulsant effects
- Modulation of inflammatory pathways
Study 1: Anticancer Properties
In vitro studies on 5-(Bromomethyl)-3-(propan-2-yl)-1,3-oxazolidin-2-one derivatives revealed their ability to induce apoptosis in cancer cells through the mitochondrial pathway. The treatment led to increased reactive oxygen species (ROS) levels and mitochondrial membrane potential disruption, indicating a mechanism involving oxidative stress .
Study 2: Antimicrobial Efficacy
Another study demonstrated that oxazolidinone derivatives exhibited potent antibacterial activity against multi-drug resistant strains of Staphylococcus aureus. The mechanism was linked to their ability to inhibit protein synthesis effectively .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-(Chloromethyl)-3-(propan-2-yl)-1,3-oxazolidin-2-one | Chloromethyl | Moderate antimicrobial activity |
| 5-(Iodomethyl)-3-(propan-2-yl)-1,3-oxazolidin-2-one | Iodomethyl | High anticancer potential |
| 5-(Hydroxymethyl)-3-(propan-2-yl)-1,3-oxazolidin-2-one | Hydroxymethyl | Low toxicity in non-cancerous cells |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 5-(Bromomethyl)-3-(propan-2-yl)-1,3-oxazolidin-2-one to improve yield and purity?
- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization and bromination. Key steps include:
- Cyclization : Use of carbodiimide coupling agents to form the oxazolidinone ring.
- Bromination : Controlled addition of brominating agents (e.g., NBS or HBr) to introduce the bromomethyl group while minimizing side reactions.
- Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to isolate the product .
- Critical Considerations : Monitor reaction progress via TLC or HPLC to avoid over-bromination. Optimize stoichiometry to reduce byproducts like di-brominated analogs.
Q. What spectroscopic methods are most reliable for characterizing the structure of 5-(Bromomethyl)-3-(propan-2-yl)-1,3-oxazolidin-2-one?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the oxazolidinone ring (δ ~4.5 ppm for oxazolidinone protons) and bromomethyl group (δ ~3.8 ppm for CH2Br). Compare with analogous compounds for substituent effects .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 250.02).
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and bond angles, particularly for verifying the propan-2-yl group's spatial orientation .
Q. What safety protocols are essential when handling 5-(Bromomethyl)-3-(propan-2-yl)-1,3-oxazolidin-2-one in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for aerosol mitigation .
- Spill Management : Neutralize brominated compounds with sodium bicarbonate, followed by adsorption using vermiculite. Avoid water to prevent exothermic reactions .
- Storage : Keep in amber glass bottles under inert gas (N2/Ar) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How do substituents (e.g., propan-2-yl vs. phenyl) influence the reactivity of bromomethyl-oxazolidinone derivatives in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : Bulkier groups (e.g., propan-2-yl) reduce reaction rates in Suzuki couplings due to hindered access to the palladium catalyst. Compare with phenyl-substituted analogs using kinetic studies .
- Electronic Effects : Electron-donating groups (e.g., isopropyl) stabilize transition states in SN2 reactions. Use DFT calculations to map charge distribution and predict regioselectivity .
- Experimental Design : Synthesize analogs with varying substituents and compare reaction kinetics via GC-MS or ¹H NMR.
Q. What computational strategies can predict the environmental fate of 5-(Bromomethyl)-3-(propan-2-yl)-1,3-oxazolidin-2-one in aquatic systems?
- Methodological Answer :
- QSPR Models : Use quantitative structure-property relationship models to estimate biodegradation half-lives and partition coefficients (log Kow) .
- Molecular Dynamics Simulations : Simulate hydrolysis pathways in water to identify degradation products (e.g., oxazolidinone ring opening under acidic conditions) .
Q. How can researchers resolve contradictions in reported biological activity data for bromomethyl-oxazolidinone derivatives?
- Methodological Answer :
- Meta-Analysis : Compile datasets from PubChem and ChEMBL, focusing on assay conditions (e.g., cell lines, concentrations).
- Dose-Response Curves : Re-evaluate IC50 values under standardized protocols to control for batch-to-batch variability in compound purity .
- Structural Confirmation : Verify stereochemical consistency across studies using chiral HPLC or X-ray crystallography .
Q. What mechanistic insights explain the compound’s role as a chiral auxiliary in asymmetric synthesis?
- Methodological Answer :
- Steric Guidance : The propan-2-yl group directs substrate orientation during enolate formation. Use NOESY NMR to map spatial interactions between the auxiliary and substrate .
- Kinetic Resolution : Monitor enantiomeric excess (ee) via polarimetry or chiral GC under varying temperatures to assess thermodynamic vs. kinetic control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
